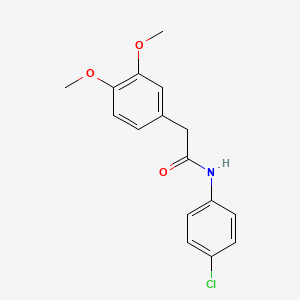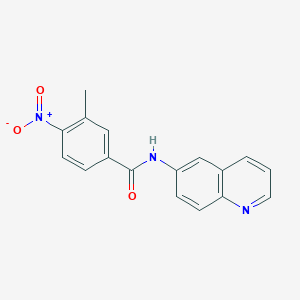
N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. CPCA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in various chemical reactions.
Mécanisme D'action
The exact mechanism of action of CPCA is not well understood. However, it is believed to act by modulating the activity of various neurotransmitters and ion channels in the nervous system. CPCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, CPCA has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
CPCA has been shown to possess significant anti-inflammatory and analgesic properties. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CPCA has been shown to reduce the expression of COX-2, an enzyme that plays a key role in the inflammatory response. CPCA has also been shown to possess significant anticonvulsant properties and has been shown to reduce the frequency and severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPCA is a relatively stable compound that can be easily synthesized in a laboratory setting. It is also soluble in organic solvents, making it easy to work with in various chemical reactions. However, CPCA is a relatively new compound, and its pharmacological properties are not well understood. Additionally, the potential side effects of CPCA are not well studied, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for the study of CPCA. Further research is needed to determine the exact mechanism of action of CPCA and its potential pharmacological applications. Additionally, the potential side effects of CPCA need to be studied in more detail. Further research is also needed to determine the optimal dosage and administration route for CPCA. Finally, the potential use of CPCA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease needs to be studied in more detail.
Méthodes De Synthèse
The synthesis of CPCA involves the reaction of 4-chloroacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield CPCA. The synthesis of CPCA is a relatively simple process and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
CPCA has been extensively studied for its potential pharmacological applications. It has been shown to possess significant anti-inflammatory, analgesic, and anticonvulsant properties. CPCA has also been studied for its potential use in the treatment of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CPCA has been shown to possess significant antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-8-3-11(9-15(14)21-2)10-16(19)18-13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMKITBHKKVZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)

![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)
![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)